

# Sodium Undecylenate: An In-depth Technical Guide to its Antifungal Spectrum of Activity

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## Compound of Interest

Compound Name: Sodium undecylenate

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## Abstract

**Sodium undecylenate**, the salt of undecylenic acid, is a fatty acid derivative with well-established antifungal properties. This technical guide provides a comprehensive overview of its in vitro spectrum of activity against clinically relevant fungi. It includes a compilation of available Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for antifungal susceptibility testing, and a visual representation of its proposed mechanism of action. This document is intended to serve as a resource for researchers and professionals involved in the development of novel antifungal therapies.

## Introduction

Undecylenic acid, a monounsaturated fatty acid, has a long history of use as a topical antifungal agent, particularly for the treatment of dermatophytoses.<sup>[1]</sup> Its sodium salt, **sodium undecylenate**, offers formulation advantages due to its increased water solubility. The primary antifungal mechanism of undecylenic acid involves the disruption of fungal cell membrane integrity, inhibition of the morphological transition from yeast to the more invasive hyphal form, and interference with fatty acid biosynthesis.<sup>[1][2][3][4]</sup> This guide focuses on the quantitative assessment of its antifungal activity against a range of pathogenic yeasts, molds, and dermatophytes.

## Antifungal Spectrum of Activity: Quantitative Data

The following tables summarize the available in vitro susceptibility data for undecylenic acid against various fungal species. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is important to note that the majority of available data is for undecylenic acid, the active form of **sodium undecylenate**.

Table 1: Antifungal Activity of Undecylenic Acid Against Yeast

Organism	Strain(s)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Reference(s)
Candida albicans	ATCC 90028	16	32	[5]
Candida albicans	Clinical Isolates	-	< 125 (MIC <sub>90</sub> below the lowest concentration tested)	[3][6]

Table 2: Antifungal Activity of Undecylenic Acid Against Molds

Organism	Strain(s)	MIC (µg/mL)	Reference(s)
Aspergillus fumigatus	ATCC 204305	> 64	[5]
Aspergillus flavus	ATCC 204304	> 64	[5]
Aspergillus niger	ATCC 16404	> 64	[5]

Table 3: Antifungal Activity of Undecylenic Acid Against Dermatophytes

Organism	Strain(s)	MIC (µg/mL)	Killing Time	Reference(s)
Trichophyton mentagrophytes	ATCC 9533	8	-	[5]
Trichophyton rubrum	ATCC 28188	16	-	[5]
Trichophyton mentagrophytes	Not Specified	-	Equivalent to Tolnaftate	[3]
Trichophyton rubrum	Not Specified	-	Equivalent to Tolnaftate	[3]
Epidermophyton floccosum	Not Specified	-	Equivalent to Tolnaftate	[3]

Note: A significant gap exists in the publicly available literature regarding comprehensive MIC data for **sodium undecylenate** against a wider range of fungal pathogens, particularly for species within the genera *Microsporum* and *Epidermophyton*.

## Mechanism of Action

The antifungal activity of undecylenic acid is multifaceted, primarily targeting the fungal cell's structure and key physiological processes.

### Disruption of Fungal Cell Membrane

Undecylenic acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability. This disruption results in the leakage of essential intracellular components, ultimately causing cell death.[2]

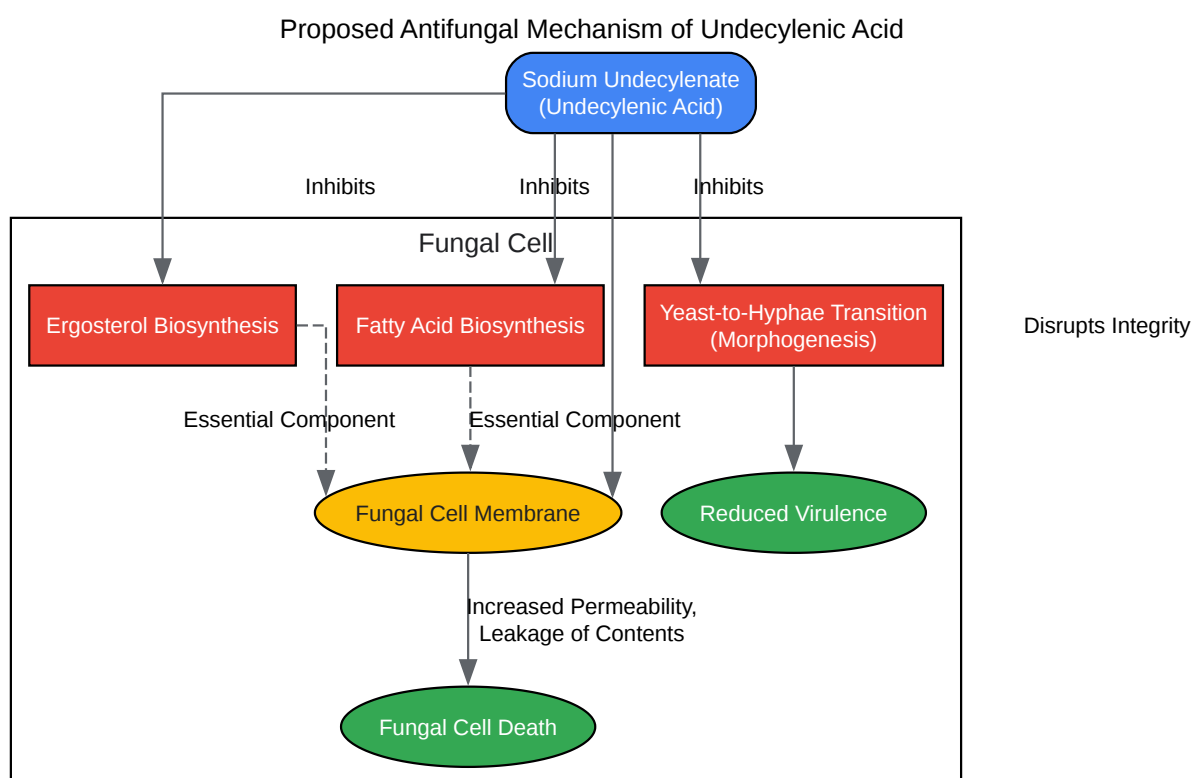
### Inhibition of Morphogenesis

A key virulence factor for many fungi, particularly *Candida albicans*, is the ability to transition from a yeast-like form to a more invasive hyphal form. Undecylenic acid has been shown to inhibit this morphological switch, thereby reducing the pathogen's ability to invade host tissues.

[6][7][8][9][10]

## Interference with Fatty Acid Biosynthesis

Undecylenic acid can interfere with the fungal fatty acid biosynthesis pathway.<sup>[7][11]</sup> This disruption can affect the integrity of the cell membrane and other essential cellular functions that rely on fatty acids.



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Proposed mechanism of action of undecylenic acid.

## Experimental Protocols

The following section outlines standardized methodologies for determining the in vitro antifungal activity of **sodium undecylenate**.

## Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antifungal agent. The following protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

### 4.1.1. Materials

- 96-well, flat-bottom microtiter plates
- **Sodium undecylenate** stock solution (prepared in a suitable solvent, e.g., water or DMSO, and filter-sterilized)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
- Fungal inoculum, adjusted to the appropriate concentration
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- Incubator

### 4.1.2. Inoculum Preparation

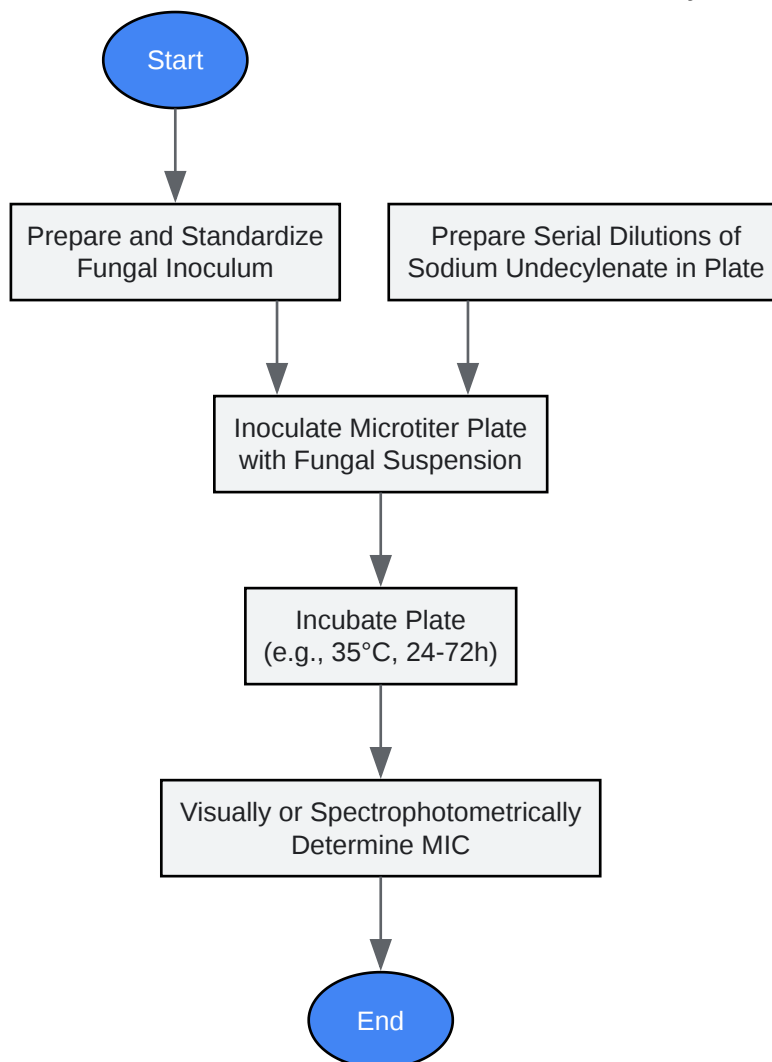
- From a fresh culture (24-48 hours old) on a suitable agar medium (e.g., Sabouraud Dextrose Agar), select several distinct colonies.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately  $1-5 \times 10^6$  CFU/mL for yeasts).
- For filamentous fungi, a conidial suspension is prepared and the concentration is determined using a hemocytometer.

- Dilute the standardized inoculum in RPMI-1640 medium to achieve the final desired test concentration (typically  $0.5\text{--}2.5 \times 10^3$  CFU/mL for yeasts).

#### 4.1.3. Broth Microdilution Assay

- Prepare serial twofold dilutions of the **sodium undecylenate** stock solution in RPMI-1640 medium directly in the microtiter plate.
- The final volume in each well should be 100  $\mu\text{L}$ .
- Add 100  $\mu\text{L}$  of the standardized fungal inoculum to each well, resulting in a final volume of 200  $\mu\text{L}$ .
- Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
- Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours or longer for some filamentous fungi.
- The MIC is determined as the lowest concentration of **sodium undecylenate** that causes a significant inhibition of growth (typically  $\geq 50\%$  or  $\geq 90\%$ ) compared to the growth control.

## Workflow for Broth Microdilution MIC Assay



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Workflow for MIC determination.

## Assessment of Anti-Biofilm Activity

Fungal biofilms are a significant factor in persistent infections due to their increased resistance to antimicrobial agents. The following is a general protocol to assess the anti-biofilm activity of **sodium undecylenate**.

### 4.2.1. Materials

- 96-well, flat-bottom polystyrene microtiter plates

- **Sodium undecylenate**
- Fungal inoculum
- Growth medium (e.g., RPMI-1640 or specific biofilm-promoting medium)
- Crystal violet solution (0.1%)
- Ethanol (95%) or other suitable solvent
- PBS
- Plate reader

#### 4.2.2. Biofilm Formation

- Add 100  $\mu\text{L}$  of a standardized fungal suspension (typically  $1 \times 10^6$  CFU/mL) to the wells of a microtiter plate.
- Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

#### 4.2.3. Anti-Biofilm Assay

- After incubation, gently wash the wells with PBS to remove non-adherent cells.
- Add 200  $\mu\text{L}$  of different concentrations of **sodium undecylenate** in fresh medium to the wells.
- Incubate for a further 24 hours.
- Wash the wells again with PBS.
- Stain the biofilms with 200  $\mu\text{L}$  of 0.1% crystal violet for 15 minutes.
- Wash away the excess stain with PBS and allow the plate to air dry.
- Solubilize the bound crystal violet with 200  $\mu\text{L}$  of 95% ethanol.
- Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.



- The reduction in absorbance in the treated wells compared to the untreated control indicates the anti-biofilm activity.

## Conclusion

**Sodium undecylenate**, through its active form undecylenic acid, exhibits a notable in vitro antifungal activity, particularly against *Candida albicans* and various dermatophytes. Its mechanism of action, targeting the fungal cell membrane and morphogenesis, makes it an interesting compound for further investigation. However, there is a clear need for more extensive quantitative susceptibility data against a broader range of fungal pathogens, especially molds of the genus *Aspergillus* and a wider variety of dermatophytes. The standardized protocols provided in this guide can be utilized to generate this much-needed data, which will be crucial for a more complete understanding of its antifungal spectrum and for guiding its potential applications in the development of new antifungal formulations.

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